![molecular formula C17H18N2O3 B610582 4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol CAS No. 414909-09-4](/img/structure/B610582.png)
4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTC14 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.
Scientific Research Applications
Catalytic and Chemical Properties
Catalytic Promiscuity in Copper(II) Complexes : A study by Dasgupta et al. (2020) explores a Mannich base ligand derived from 4-(tert-butyl)phenol, demonstrating its catalytic activities in various oxidation reactions. The study highlights a unique ligand-centered radical pathway in the oxidation of catechol, which is a novel finding in copper(II)-based catalysis (Dasgupta et al., 2020).
Antioxidants and Light Stabilizers : Research by Carloni et al. (1993) on phenolic antioxidants, including 2,6-di-tert-butylphenol, investigates their reactions with nitroxide radicals. This study provides insights into the chemistry of phenolic antioxidants under various conditions, relevant for understanding the behavior of similar compounds like 4-tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol (Carloni et al., 1993).
Spin Trapping in Phenol Oxidation : Majzlík et al. (2011) studied the oxidation of substituted 4-methylphenols, including derivatives with bulky tBu groups, using PbO2 and nitroso compounds. This research sheds light on radical intermediates and spin trapping, relevant to understanding the reactivity of structurally similar compounds (Majzlík et al., 2011).
Complex Formation and Stability
Dirhodium-Catalyzed Oxidations : Ratnikov et al. (2011) investigated the catalytic oxidation of phenols, including tert-butyl-substituted phenols, using dirhodium caprolactamate. This study is significant for understanding the reactivity and catalytic potential of phenolic compounds in the presence of metal catalysts (Ratnikov et al., 2011).
Iron(III) Amine-bis(phenolate) Complexes : Research by Qian et al. (2011) on iron(III) complexes with amine-bis(phenolate) ligands, including 4-tert-butyl substituted phenols, demonstrates their application in catalytic alkylation. This research provides insights into the coordination chemistry and reactivity of phenolic compounds in metal complexes (Qian et al., 2011).
Voltammetric Determination of Phenolic Antioxidants : A study by Chýlková et al. (2016) developed a method for determining the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol, which can be extrapolated to understand the electrochemical properties of related phenolic compounds (Chýlková et al., 2016).
Spin Interaction in Zinc Complexes : Orio et al. (2010) explored the spin interaction in zinc complexes with Schiff and Mannich bases, including derivatives of tert-butyl-phenol. This research is important for understanding the magnetic properties of phenolic ligands in metal complexes (Orio et al., 2010).
Environmental and Toxicological Studies
- Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects : Liu and Mabury (2020) provide a comprehensive review of synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol, discussing their environmental occurrence, human exposure, and toxicity. This review is relevant for understanding the broader implications of using phenolic compounds like 4-tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol (Liu & Mabury, 2020).
properties
CAS RN |
414909-09-4 |
|---|---|
Product Name |
4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol |
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 |
IUPAC Name |
4-tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)13-7-8-16(20)15(10-13)18-11-12-5-4-6-14(9-12)19(21)22/h4-11,20H,1-3H3 |
InChI Key |
SRROYBWFBCWHGV-WOJGMQOQSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RTC14; RTC-14; RTC 14; Read-through compound 14; Read-through compound-14; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



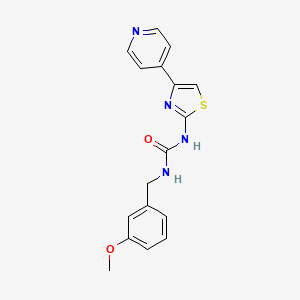
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)
![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)

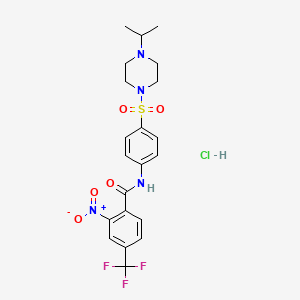
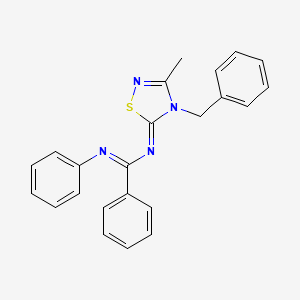
![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

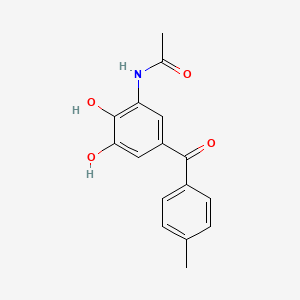
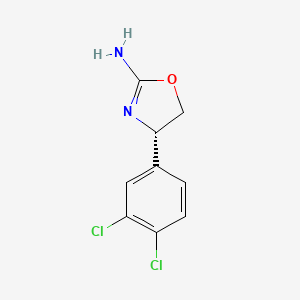
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)